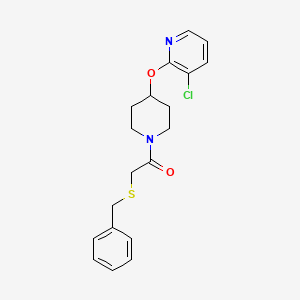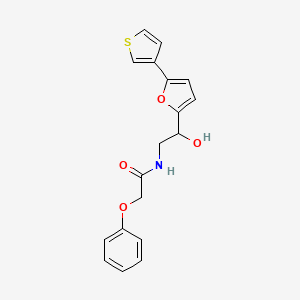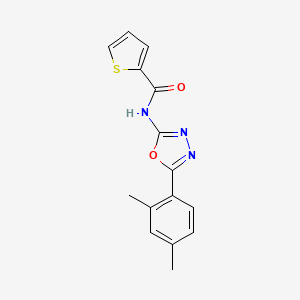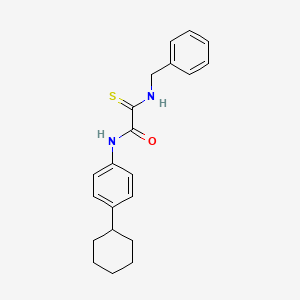![molecular formula C22H18ClN3O2S2 B2708041 N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261000-31-0](/img/structure/B2708041.png)
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Signatures and Quantum Computational Approach
- The molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide has been characterized using vibrational spectroscopy (Raman and Fourier transform infrared spectroscopy) and ab initio calculations. The study provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers using density functional theory. This research aids in understanding the stereo-electronic interactions and molecular stability of such compounds (Jenepha Mary, Pradhan, & James, 2022).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
- Research on analogues of the compound showed potent dual inhibition of human thymidylate synthase and dihydrofolate reductase. This highlights its potential in therapeutics, particularly in targeting enzymes critical for DNA synthesis and repair (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structural Analysis
- The crystal structures of similar compounds reveal details about molecular conformation and intermolecular interactions. Such studies are crucial in drug design and understanding the physical properties of these compounds (Subasri et al., 2016).
Conformational Behavior and Chemical Reactivity
- The synthesis and structural analysis of related compounds provide insights into their conformational behavior and potential reactivity. Understanding the structural dynamics of such molecules is essential for their application in chemical synthesis and drug development (Kataev et al., 2021).
Antimicrobial and Antitumor Activities
- Several derivatives of pyrimidinone and thieno[3,2-d]pyrimidine, related to the compound , have been synthesized and tested for antimicrobial and antitumor activities. These studies are vital for discovering new therapeutic agents with potential efficacy against various diseases (Hossan et al., 2012).
Chemiluminescence and Synthetic Applications
- The study of base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, which are structurally related to the compound, provides valuable information for applications in analytical chemistry and synthetic organic chemistry (Watanabe et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as F6609-2575, is the BCL-2 protein . The BCL-2 protein plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting BCL-2, F6609-2575 can induce apoptosis in cancer cells .
Mode of Action
F6609-2575 interacts with its target, the BCL-2 protein, by binding to it and disrupting the BCL-2 complex . This antagonizes the anti-death function of BCL-2, thereby resuming the process of apoptosis in cancer cells .
Biochemical Pathways
The disruption of the BCL-2 complex by F6609-2575 leads to the activation of BAX/BAK proteins . These proteins oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP), a key event in the process of apoptosis .
Pharmacokinetics
The pharmacokinetics of F6609-2575 involves its absorption, distribution, metabolism, and excretion (ADME). F6609-2575 is administered orally once daily at an assigned dose . It is used in repeated 28-day cycles for patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms . A daily ramp-up schedule is used to prevent tumor lysis syndrome .
Result of Action
The result of F6609-2575’s action is the induction of apoptosis in cancer cells. This is achieved by disrupting the BCL-2 complex and antagonizing its anti-death function . This leads to the activation of BAX/BAK proteins, the formation of pores, and the initiation of MOMP .
Action Environment
The action, efficacy, and stability of F6609-2575 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. The patient’s overall health status, including liver and kidney function, can also impact the drug’s metabolism and excretion .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-7-18(14(2)10-13)26-21(28)20-17(8-9-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWXLVSNWQLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)

![1,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)
![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)
![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)


![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)

![Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2707977.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
